3-Phenyl-tetrahydro-pyrrolo[1,2-c]oxazol-5-one
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Overview
Description
3-Phenyl-tetrahydro-pyrrolo[1,2-c]oxazol-5-one is a heterocyclic compound with the molecular formula C12H13NO2. It is characterized by a fused ring system consisting of a pyrrole and an oxazole ring, with a phenyl group attached to the pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-tetrahydro-pyrrolo[1,2-c]oxazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted pyrrole with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-tetrahydro-pyrrolo[1,2-c]oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl group or other substituents can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-Phenyl-tetrahydro-pyrrolo[1,2-c]oxazol-5-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 3-Phenyl-tetrahydro-pyrrolo[1,2-c]oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-tert-butyl-3,4-diphenyl-1,2-oxazol-5-one
- (3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one
- 4H,7H-Pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazole
Uniqueness
3-Phenyl-tetrahydro-pyrrolo[1,2-c]oxazol-5-one is unique due to its specific structural arrangement and the presence of both pyrrole and oxazole rings fused together. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
5463-05-8 |
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Molecular Formula |
C22H33N3O6 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-(5,6-dimethoxyquinolin-8-yl)-N'-propan-2-ylhexane-1,6-diamine;oxalic acid |
InChI |
InChI=1S/C20H31N3O2.C2H2O4/c1-15(2)21-11-7-5-6-8-12-22-17-14-18(24-3)20(25-4)16-10-9-13-23-19(16)17;3-1(4)2(5)6/h9-10,13-15,21-22H,5-8,11-12H2,1-4H3;(H,3,4)(H,5,6) |
InChI Key |
DOQVHJDRXLCFNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCCCCCNC1=CC(=C(C2=C1N=CC=C2)OC)OC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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